propan-2-yl 5-carbamoyl-2-[(2,3-dihydro-1H-indol-1-ylacetyl)amino]-4-methylthiophene-3-carboxylate
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Overview
Description
PROPAN-2-YL 5-CARBAMOYL-2-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups, including a carbamoyl group, an indole moiety, and an isopropyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 5-CARBAMOYL-2-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. The key steps include:
Formation of the Thiophene Ring: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Indole Moiety: The indole group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate indole derivatives.
Functional Group Modifications: The carbamoyl and isopropyl ester groups are introduced through standard organic transformations, such as amidation and esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the indole moiety.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carbamoyl group yields amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The indole moiety, in particular, is known for its biological activity and is a common motif in many bioactive compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 5-CARBAMOYL-2-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, modulating their activity. The thiophene ring and other functional groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indomethacin and serotonin contain the indole moiety and exhibit similar biological activities.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and its derivatives share the thiophene ring structure.
Uniqueness
What sets PROPAN-2-YL 5-CARBAMOYL-2-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE apart is the combination of the indole and thiophene rings with additional functional groups, providing a unique scaffold for drug development and other applications.
Properties
Molecular Formula |
C20H23N3O4S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
propan-2-yl 5-carbamoyl-2-[[2-(2,3-dihydroindol-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H23N3O4S/c1-11(2)27-20(26)16-12(3)17(18(21)25)28-19(16)22-15(24)10-23-9-8-13-6-4-5-7-14(13)23/h4-7,11H,8-10H2,1-3H3,(H2,21,25)(H,22,24) |
InChI Key |
CQCUPJQWBGRQIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CN2CCC3=CC=CC=C32)C(=O)N |
Origin of Product |
United States |
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